molecular formula C46H66O7 B1260733 Myxol 2'-fucoside CAS No. 863126-98-1

Myxol 2'-fucoside

Cat. No. B1260733
CAS RN: 863126-98-1
M. Wt: 731 g/mol
InChI Key: MUCOHWBULSBLLZ-HWEUHJRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,2'S)-Myxol 2'-alpha-L-fucoside is a xanthophyll.

Scientific Research Applications

Biosynthetic Pathways and Enzymatic Specificities

  • Biosynthesis in Cyanobacteria : Myxol 2'-fucoside's biosynthetic pathways have been studied in various cyanobacteria. In Anabaena sp. strain PCC 7120, deletion of certain genes alters the production of carotenoids, leading to the substitution of myxol 2'-fucoside with other similar compounds. This highlights the specific enzymatic steps and genetic requirements for its synthesis (Mochimaru et al., 2008).
  • Enzymatic Transformation : The β-carotene hydroxylase orthologue in Anabaena sp. strain PCC 7120 can transform deoxymyxol and deoxymyxol 2′-fucoside to myxol and myxol 2′-fucoside, respectively, but not β-carotene-to-zeaxanthin, indicating specific enzymatic activities for myxol 2'-fucoside production (Mochimaru et al., 2008).

Molecular Structure and Variability

  • Molecular Structure Identification : Studies have identified the molecular structure of myxol 2'-fucoside in Synechocystis sp. PCC 6803 as (3R,2'S)-myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside), providing a deeper understanding of its chemical composition and potential functional properties (Takaichi et al., 2001).

Carotenoid Biosynthesis and Genetic Insights

  • Carotenoid Biosynthesis in Cyanobacteria : The role of myxol 2'-fucoside in the biosynthetic pathway of carotenoids in cyanobacteria like Anabaena variabilis ATCC 29413 has been explored. This research offers insights into carotenoid biosynthesis in cyanobacteria, where myxol glycosides like myxol 2'-fucoside play a significant role (Takaichi et al., 2006).

Carotenoid Diversity and Identification Techniques

  • Diversity in Carotenoid Structure : Myxol 2'-fucoside's presence and diversity in different cyanobacteria strains like Anabaena sp. PCC 7120 and Synechocystis sp. PCC 6803 have been confirmed, contributing to the understanding of carotenoid diversity in these organisms (Iwai et al., 2008).

Myxol 2'-Fucoside's Role in Cyanobacteria

  • Cellular Functions and Importance : The role of myxol 2'-fucoside in cyanobacteria like Synechocystis sp. strain PCC 6803 has been studied, demonstrating its importance in maintaining normal cell wall structure and thylakoid organization, which are crucial for the organism's survival and function (Mohamed et al., 2005).

properties

CAS RN

863126-98-1

Product Name

Myxol 2'-fucoside

Molecular Formula

C46H66O7

Molecular Weight

731 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1

InChI Key

MUCOHWBULSBLLZ-HWEUHJRUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxol 2'-fucoside
Reactant of Route 2
Myxol 2'-fucoside
Reactant of Route 3
Myxol 2'-fucoside
Reactant of Route 4
Myxol 2'-fucoside
Reactant of Route 5
Myxol 2'-fucoside
Reactant of Route 6
Myxol 2'-fucoside

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